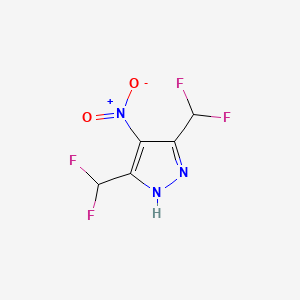

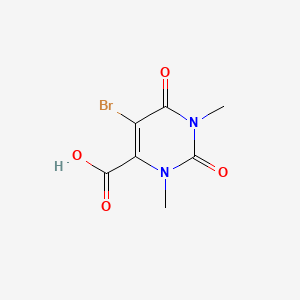

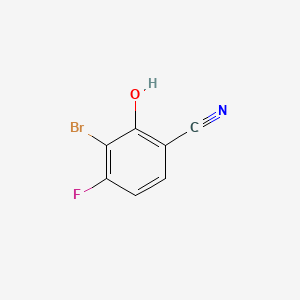

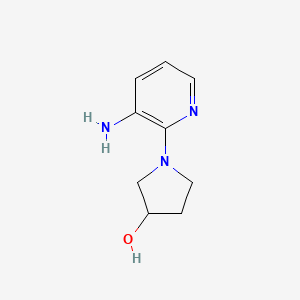

3,5-bis(difluoromethyl)-4-nitro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Bis(difluoromethyl)-4-nitro-1H-pyrazole, commonly referred to as 3,5-DFMN, is a heterocyclic compound that has been used in various scientific research applications. It is a highly versatile compound, with a wide range of potential uses in organic synthesis, molecular biology, and biochemistry. 3,5-DFMN is a relatively new compound, first synthesized in the late 1990s. Since then, it has been studied extensively and has been used in a variety of applications.

Applications De Recherche Scientifique

Antimicrobial Agent Development

The structural motif of pyrazole derivatives has been identified as a potent scaffold for the development of new antimicrobial agents. Specifically, pyrazole compounds have been synthesized and evaluated for their efficacy against drug-resistant bacteria such as MRSA (methicillin-resistant Staphylococcus aureus) . The difluoromethyl groups in these compounds contribute to their bioactivity, making them valuable in the design of novel antibiotics to combat resistant strains.

Drug-Resistant Bacteria Growth Inhibition

Pyrazole derivatives, including those with bis(difluoromethyl) groups, have shown significant potential in inhibiting the growth of planktonic Gram-positive bacteria. These compounds have demonstrated low minimum inhibitory concentration (MIC) values, indicating their strong inhibitory effects against bacterial pathogens . This property is crucial for developing new treatments for nosocomial infections caused by drug-resistant bacteria.

Biofilm Eradication

The ability to eradicate biofilms is a critical aspect of combating chronic bacterial infections. Pyrazole derivatives have been reported to possess minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL against S. aureus biofilms . This highlights the potential of 3,5-bis(difluoromethyl)-4-nitro-1H-pyrazole in the formulation of treatments targeting bacterial biofilms.

Late-Stage Functionalization of Biomolecules

The difluoromethylation process is a key strategy in the late-stage functionalization of biomolecules. This approach allows for the precise and site-selective installation of difluoromethyl groups onto large biomolecules, such as proteins . The presence of difluoromethyl groups can significantly alter the physical and chemical properties of biomolecules, enhancing their therapeutic potential.

Hydrogen-Bond Donor Enhancement

Studies have revealed that compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues . This characteristic can be exploited in the design of molecules with improved binding affinity and selectivity for biological targets, which is beneficial for drug discovery and development.

Synthesis of Potent Growth Inhibitors

The synthesis of pyrazole derivatives, including those with bis(difluoromethyl) groups, has led to the discovery of several lead compounds that are bactericidal and potent against persistent forms of MRSA . These findings are significant for the pharmaceutical industry, as they provide a pathway for the development of new antibiotics.

Pharmaceutical Relevance

The advancements in difluoromethylation techniques have streamlined access to molecules of pharmaceutical relevance. The incorporation of difluoromethyl groups into drug molecules can improve their metabolic stability, bioavailability, and overall efficacy . This makes 3,5-bis(difluoromethyl)-4-nitro-1H-pyrazole a valuable compound for pharmaceutical applications.

Process Chemistry Interest

The field of process chemistry has shown interest in the difluoromethylation of various substrates due to the unique properties imparted by the difluoromethyl group. The development of novel difluorocarbene reagents and protocols for X–CF2H bond formation has opened up new possibilities for the synthesis of complex molecules .

Propriétés

IUPAC Name |

3,5-bis(difluoromethyl)-4-nitro-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F4N3O2/c6-4(7)1-3(12(13)14)2(5(8)9)11-10-1/h4-5H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBVROPTVDHBPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1C(F)F)C(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F4N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-bis(difluoromethyl)-4-nitro-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

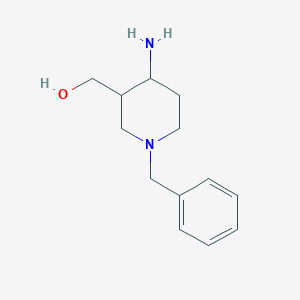

![3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1373329.png)